

Spectroscopic Data for (Tributylstannyl)acetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (Tributylstannyl)acetonitrile

CAS No.: 17729-59-8

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Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for **(Tributylstannyl)acetonitrile**, a versatile organotin compound with applications in organic synthesis. While a complete, experimentally verified dataset for this specific molecule is not readily available in the published literature, this guide synthesizes known spectroscopic principles of organotin compounds and nitriles to present a detailed, predicted spectroscopic profile. This includes in-depth analysis of its expected Nuclear Magnetic Resonance (^1H , ^{13}C , and ^{119}Sn NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis of related organotin compounds and the acquisition of high-quality spectroscopic data, providing researchers, scientists, and drug development professionals with a robust framework for working with this and similar chemical entities.

Introduction: The Significance of (Tributylstannyl)acetonitrile

(Tributylstannyl)acetonitrile, with the chemical structure $(n\text{-Bu})_3\text{SnCH}_2\text{CN}$, is an organometallic compound that combines the reactivity of a tributyltin moiety with the functionality of a nitrile group. Such compounds are of significant interest in organic chemistry, serving as potential building blocks in a variety of synthetic transformations. The tributylstannyl group can participate in Stille cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The adjacent nitrile functionality can be a precursor to amines, carboxylic acids, and other nitrogen-containing heterocycles, making this molecule a potentially valuable synthetic intermediate.

A thorough understanding of the spectroscopic characteristics of **(Tributylstannyl)acetonitrile** is paramount for its successful synthesis, purification, and utilization. Spectroscopic data provides a unique fingerprint of a molecule, allowing for unambiguous identification and assessment of purity. This guide aims to provide a detailed exposition of the expected spectroscopic data, grounded in the established principles of NMR, IR, and MS as they apply to organotin chemistry.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **(Tributylstannyl)acetonitrile**. These predictions are based on the well-documented spectroscopic behavior of analogous tributyltin derivatives and acetonitrile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds. For **(Tributylstannyl)acetonitrile**, ^1H , ^{13}C , and ^{119}Sn NMR are particularly informative.

Table 1: Predicted ^1H NMR Data for **(Tributylstannyl)acetonitrile** (in CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) | Tin Satellites (J, Hz) |
|----------------------------------|--------------|-------------|---|----------------------------|---|
| ~2.10 | s | 2H | Sn-CH ₂ -CN | - | $^2J(^{119}\text{Sn}-^1\text{H}) \approx 50-60$ |
| ~1.50 | m | 6H | Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃ | $J \approx 7-8$ | $^3J(^{119}\text{Sn}-^1\text{H}) \approx 60-70$ |
| ~1.30 | sextet | 6H | Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃ | $J \approx 7-8$ | $^4J(^{119}\text{Sn}-^1\text{H}) \approx \text{n.o.}$ |
| ~0.90 | t | 9H | Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃ | $J \approx 7-8$ | $^5J(^{119}\text{Sn}-^1\text{H}) \approx \text{n.o.}$ |
| ~0.90 | t | 6H | Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃ | $J \approx 7-8$ | $^2J(^{119}\text{Sn}-^1\text{H}) \approx 50-60$ |

n.o. = not typically observed

Expertise & Experience Insight: The protons on the α -carbon to the tin atom (Sn-CH₂-CN) are expected to be the most deshielded of the methylene groups due to the combined electron-withdrawing effects of the tin and nitrile groups. The signals for the butyl groups will appear as complex multiplets, but can often be resolved with higher field instruments. A key feature to confirm the presence of the tributyltin moiety is the observation of "tin satellites." These are smaller peaks flanking the main proton signals, arising from coupling to the NMR-active tin isotopes, ^{117}Sn and ^{119}Sn . The magnitude of the two-bond tin-proton coupling ($^2J(^{119}\text{Sn}-^1\text{H})$) is particularly diagnostic.

Table 2: Predicted ^{13}C NMR Data for **(Tributylstannyl)acetonitrile** (in CDCl₃)

| Chemical Shift (δ , ppm) | Assignment | Coupling Constants (J, Hz) |
|----------------------------------|---|--|
| ~118 | -CN | $^2J(^{119}\text{Sn}-^{13}\text{C}) \approx 20-30$ |
| ~29 | Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃ | $^3J(^{119}\text{Sn}-^{13}\text{C}) \approx 60-70$ |
| ~27 | Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃ | $^2J(^{119}\text{Sn}-^{13}\text{C}) \approx 20-30$ |
| ~13.5 | Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃ | $^4J(^{119}\text{Sn}-^{13}\text{C}) \approx \text{n.o.}$ |
| ~10 | Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃ | $^1J(^{119}\text{Sn}-^{13}\text{C}) \approx 300-350$ |
| ~-5 | Sn-CH ₂ -CN | $^1J(^{119}\text{Sn}-^{13}\text{C}) \approx 250-300$ |

Expertise & Experience Insight: In the ^{13}C NMR spectrum, the carbon directly attached to the tin atom is significantly shielded and will exhibit a large one-bond coupling constant ($^1J(^{119}\text{Sn}-^{13}\text{C})$). This large coupling constant is a definitive indicator of a direct tin-carbon bond. The nitrile carbon will appear in its characteristic region, and the remaining butyl carbons will have predictable shifts.

^{119}Sn NMR Spectroscopy

A ^{119}Sn NMR spectrum would provide direct evidence for the tin environment. For a tetracoordinate tin atom in this type of compound, a chemical shift in the range of δ -50 to +50 ppm (relative to tetramethyltin, Me_4Sn) is expected. The exact chemical shift will be sensitive to the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups within a molecule.

Table 3: Predicted IR Absorption Data for **(Tributylstannyl)acetonitrile**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------------|
| ~2955, 2925, 2870, 2850 | Strong | C-H stretching (butyl groups) |
| ~2245 | Strong, Sharp | C≡N stretching (nitrile) |
| ~1465 | Medium | C-H bending (CH ₂) |
| ~1375 | Medium | C-H bending (CH ₃) |
| ~510 | Medium | Sn-C stretching |

Expertise & Experience Insight: The most prominent and diagnostic peak in the IR spectrum of **(Tributylstannyl)acetonitrile** will be the nitrile stretch (C≡N).[1] This absorption is typically strong and sharp, appearing in a region of the spectrum that is relatively free from other common absorptions. The presence of a strong peak around 2245 cm⁻¹ is a very strong indicator of the nitrile functionality. The various C-H stretching and bending vibrations of the butyl groups will also be present but are less specific.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For organotin compounds, the isotopic distribution of tin is a key feature in the mass spectrum.

Table 4: Predicted Mass Spectrometry Fragmentation Data for **(Tributylstannyl)acetonitrile**

| m/z | Proposed Fragment | Comments |
|-----|--|----------------------------|
| 331 | [M+H] ⁺ | Molecular ion (protonated) |
| 274 | [M - C ₄ H ₉] ⁺ | Loss of a butyl group |
| 217 | [M - 2(C ₄ H ₉)] ⁺ | Loss of two butyl groups |
| 160 | [M - 3(C ₄ H ₉)] ⁺ | Loss of three butyl groups |
| 57 | [C ₄ H ₉] ⁺ | Butyl cation |

Expertise & Experience Insight: The mass spectrum of **(Tributylstannyl)acetonitrile** will be characterized by a distinct isotopic pattern for all tin-containing fragments due to the multiple stable isotopes of tin. The most common fragmentation pathway for tributyltin compounds is the sequential loss of butyl radicals.[2] Therefore, prominent peaks corresponding to the loss of one, two, and three butyl groups are expected. The observation of this characteristic fragmentation pattern, along with the correct isotopic distribution, would provide strong evidence for the structure of the molecule.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and spectroscopic characterization of **(Tributylstannyl)acetonitrile** and related compounds. These protocols are based on established and reliable methods in organotin chemistry.[3]

Synthesis of (Tributylstannyl)acetonitrile

This procedure is an adaptation of the synthesis of α -tributylstannyl esters.[4]

Materials:

- Acetonitrile
- n-Butyllithium (in hexanes)
- Diisopropylamine
- Tributyltin chloride
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF and cool to $-78\text{ }^{\circ}\text{C}$ in a dry ice/acetone bath.
- Add diisopropylamine to the cooled THF.
- Slowly add n-butyllithium via syringe, maintaining the temperature at $-78\text{ }^{\circ}\text{C}$. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
- Slowly add acetonitrile dropwise to the LDA solution at $-78\text{ }^{\circ}\text{C}$. Stir for 1 hour to form the acetonitrile anion.
- In a separate flame-dried flask, dissolve tributyltin chloride in anhydrous THF.
- Transfer the tributyltin chloride solution to the dropping funnel and add it dropwise to the acetonitrile anion solution at $-78\text{ }^{\circ}\text{C}$.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl .
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Trustworthiness: This self-validating protocol involves the in-situ generation of a strong, non-nucleophilic base (LDA) to deprotonate acetonitrile, followed by quenching with the electrophilic tributyltin chloride. Each step is a well-established transformation in organic synthesis. The final purification step ensures the removal of any unreacted starting materials or byproducts.

Spectroscopic Data Acquisition

NMR Spectroscopy:

- Prepare a solution of the purified **(Tributylstannyl)acetonitrile** in an appropriate deuterated solvent (e.g., CDCl_3) at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.
- Acquire ^1H , ^{13}C , and ^{119}Sn NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For ^{119}Sn NMR, use a broadband probe and reference the spectrum to an external standard of tetramethyltin (Me_4Sn).

IR Spectroscopy:

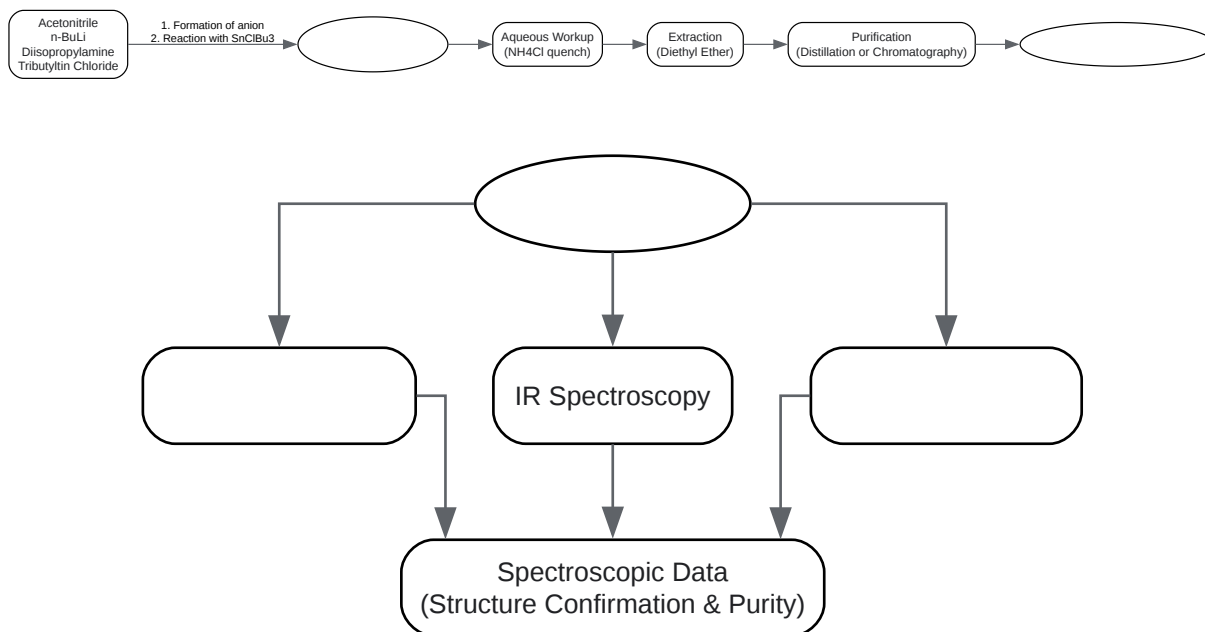
- Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two salt plates (NaCl or KBr).
- Acquire the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry:

- Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Acquire the mass spectrum in positive ion mode.

Visualizations

Experimental Workflow for Synthesis



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Caption: Workflow for the spectroscopic characterization of the final product.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of **(Tributylstannyl)acetonitrile**. By leveraging the extensive knowledge base of organotin and nitrile chemistry, we have constructed a reliable spectroscopic profile that can guide researchers in the synthesis, purification, and application of this and related compounds. The provided experimental protocols offer a practical starting point for laboratory work, emphasizing safety and reliability. As with any predictive data, experimental verification is the ultimate standard, and it is our hope that this guide will facilitate such future investigations.

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- To cite this document: BenchChem. [Spectroscopic Data for (Tributylstannyl)acetonitrile: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175029/docs#spectroscopic-data-for-tributylstannyl-acetonitrile-a-technical-guide-for-researchers>]

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